molecular formula C15H17NO5 B3027895 BCN-Osu CAS No. 1426827-79-3

BCN-Osu

Cat. No.: B3027895
CAS No.: 1426827-79-3
M. Wt: 291.30 g/mol
InChI Key: SKTDJYHCSCYLQU-UHFFFAOYSA-N
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Description

BCN-Osu, also known as (1R,8S,9s)-Bicyclo[6.1.0]non-4-yn-9-ylmethyl Succinimidyl Carbonate, is a functionalized cyclooctyne derivative. It is widely used in bioconjugation and click chemistry applications due to its ability to react with azide-tagged biomolecules under copper-free conditions .

Mechanism of Action

Biochemical Pathways

. This suggests that BCN-Osu may play a role in protein synthesis and modification pathways, where it can be used to label and track the incorporation of specific amino acids.

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the modification of biomolecules. By attaching to amine groups in these molecules, this compound allows for the addition of a cyclooctyne moiety. This modification can be used for various purposes, such as tracking the incorporation of specific amino acids into proteins .

Biochemical Analysis

Biochemical Properties

BCN-Osu plays a crucial role in biochemical reactions by facilitating the conjugation of biomolecules. It interacts with primary amines present in proteins, peptides, and other biomolecules through its succinimidyl ester group. This interaction results in the formation of stable amide bonds, allowing for the efficient labeling and modification of biomolecules. This compound is particularly useful in the labeling of azide-tagged biomolecules, enabling the study of various biochemical processes without the need for copper catalysts .

Cellular Effects

This compound influences various cellular processes by enabling the targeted labeling and modification of biomolecules within cells. This compound can be used to study cell signaling pathways, gene expression, and cellular metabolism by tagging specific proteins or other biomolecules. The ability of this compound to react with azide-tagged biomolecules allows researchers to investigate the dynamics of cellular processes in real-time, providing valuable insights into cell function and behavior .

Molecular Mechanism

The molecular mechanism of this compound involves its reaction with primary amines in biomolecules. The succinimidyl ester group of this compound forms a covalent bond with the amine group, resulting in the formation of a stable amide bond. This reaction is highly specific and efficient, allowing for the selective labeling of target biomolecules. Additionally, this compound can react with azide-tagged biomolecules through a strain-promoted alkyne-azide cycloaddition (SPAAC) reaction, enabling copper-free click chemistry .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is generally stable under standard laboratory conditions, but its reactivity may decrease over time due to hydrolysis of the succinimidyl ester group. Long-term studies have shown that this compound can maintain its labeling efficiency for extended periods, although some degradation may occur. Researchers should consider the stability of this compound when designing experiments to ensure accurate and reliable results .

Dosage Effects in Animal Models

The effects of this compound in animal models can vary with different dosages. At lower doses, this compound can efficiently label target biomolecules without causing significant toxicity or adverse effects. At higher doses, this compound may exhibit toxic effects due to its reactivity with primary amines in non-target biomolecules. It is essential to optimize the dosage of this compound in animal studies to achieve the desired labeling efficiency while minimizing potential toxicity .

Metabolic Pathways

This compound is involved in metabolic pathways that include the conjugation of biomolecules through amide bond formation. The succinimidyl ester group of this compound reacts with primary amines in proteins, peptides, and other biomolecules, resulting in the formation of stable amide bonds. This reaction is crucial for the efficient labeling and modification of biomolecules, enabling the study of various metabolic processes. This compound does not significantly alter metabolic flux or metabolite levels, making it a valuable tool for studying metabolic pathways .

Transport and Distribution

This compound is transported and distributed within cells and tissues through passive diffusion and interactions with transporters or binding proteins. Once inside the cell, this compound can localize to specific compartments or organelles, depending on the targeting signals or post-translational modifications present in the target biomolecules. The efficient transport and distribution of this compound within cells and tissues enable its use in various biochemical and cellular studies .

Subcellular Localization

The subcellular localization of this compound is determined by the targeting signals or post-translational modifications present in the target biomolecules. This compound can be directed to specific compartments or organelles within the cell, allowing for the selective labeling and modification of biomolecules in distinct subcellular locations. This property of this compound is particularly useful for studying the spatial dynamics of cellular processes and the functional roles of biomolecules in different cellular compartments .

Preparation Methods

Synthetic Routes and Reaction Conditions

BCN-Osu is synthesized from N,N’-Disuccinimidyl carbonate and BCN-OH. The reaction involves dissolving (1R,8S,9s)-bicyclo[6.1.0]non-4-yn-9-ylmethanol and N,N’-Disuccinimidyl carbonate in acetonitrile under a nitrogen atmosphere. Triethylamine is added, and the reaction is stirred overnight at room temperature. The product is then purified using a silica flash column .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthesis typically follows the same principles as laboratory preparation, with adjustments for scale and efficiency. The use of automated reactors and continuous flow systems can enhance production efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

BCN-Osu primarily undergoes cycloaddition reactions, particularly strain-promoted azide-alkyne cycloaddition (SPAAC). This reaction is highly efficient and does not require a copper catalyst, making it suitable for biological applications .

Common Reagents and Conditions

The common reagents used in reactions with this compound include azide-functionalized compounds. The reactions are typically carried out in organic solvents such as acetonitrile or dimethylformamide at room temperature .

Major Products Formed

The major products formed from reactions involving this compound are cycloadducts, where the BCN moiety is covalently linked to the azide-functionalized compound. This results in stable bioconjugates that are useful in various applications .

Comparison with Similar Compounds

Properties

IUPAC Name

9-bicyclo[6.1.0]non-4-ynylmethyl (2,5-dioxopyrrolidin-1-yl) carbonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO5/c17-13-7-8-14(18)16(13)21-15(19)20-9-12-10-5-3-1-2-4-6-11(10)12/h10-12H,3-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKTDJYHCSCYLQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(C2COC(=O)ON3C(=O)CCC3=O)CCC#C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1426827-79-3
Record name rac-[(1R,8S,9S)-bicyclo[6.1.0]non-4-yn-9-yl]methyl 2,5-dioxopyrrolidin-1-yl carbonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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